N-Fmoc-8-aminooctanoic acid

Description

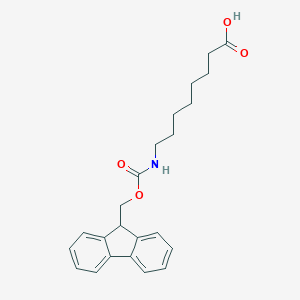

Structure

3D Structure

Properties

IUPAC Name |

8-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c25-22(26)14-4-2-1-3-9-15-24-23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,1-4,9,14-16H2,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQXRZXYWVQWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189813 | |

| Record name | Monascorubramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3627-51-8, 126631-93-4 | |

| Record name | Monascorubramin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003627518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascorubramin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Fluorenylmethyloxycarbonyl)-8-amino-octanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONASCAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ3PS53E2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Fmoc-8-aminooctanoic Acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

N-Fmoc-8-aminooctanoic acid is a bifunctional linker molecule widely employed in the fields of peptide synthesis, drug discovery, and biotechnology. Its structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other, connected by an eight-carbon aliphatic chain, makes it a versatile tool for covalently linking different molecular entities. This technical guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.

Core Properties of this compound

This compound is typically a white solid with good solubility in organic solvents commonly used in solid-phase synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[1][2] The key feature of this molecule is the Fmoc protecting group, which is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF.[1] This allows for the selective deprotection of the amine, enabling subsequent coupling reactions.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value |

| CAS Number | 126631-93-4[3] |

| Molecular Formula | C23H27NO4[1][3] |

| Molecular Weight | 381.46 g/mol [4] |

| Appearance | White powder[5][6] |

| Melting Point | 118-119 °C[3] |

| Boiling Point (Predicted) | 597.7 °C at 760 mmHg[3] |

| Density (Predicted) | 1.174 g/cm³[3] |

| Solubility | Soluble in DMF, DCM[1][2] |

| Storage Temperature | 2-8°C[3][5] |

| Computational Data | Value |

| XLogP3 | 4.7[3] |

| Hydrogen Bond Donor Count | 2[3] |

| Hydrogen Bond Acceptor Count | 4[3] |

| Rotatable Bond Count | 11[3] |

| Exact Mass | 381.19400834[3] |

| Topological Polar Surface Area | 75.63 Ų |

Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry data, are available from various chemical suppliers and databases.[7]

Applications in Synthesis

The primary applications of this compound are in solid-phase peptide synthesis (SPPS) and as a flexible linker in the construction of more complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be used as a spacer to introduce a defined distance between a peptide sequence and a solid support or another conjugated molecule. The general workflow involves the coupling of the carboxylic acid end of the linker to a free amine on the solid support or a growing peptide chain, followed by the removal of the Fmoc group to expose the amine for further elongation of the peptide.

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as a coupling reagent

-

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection (if necessary): If the N-terminus of the peptide is Fmoc-protected, perform the following deprotection step. Otherwise, proceed to step 3.

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HCTU (3 equivalents), in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the resin.

-

Shake the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

-

Final Fmoc Deprotection: After successful coupling, the Fmoc group of the newly added linker can be removed using the procedure described in step 2 to allow for further peptide chain elongation.

Figure 1. Workflow for incorporating this compound in SPPS.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound serves as a flexible linker to connect the E3 ligase ligand and the protein of interest (POI) ligand. Solid-phase synthesis is a powerful strategy for the rapid synthesis of PROTAC libraries.[3][8][9]

This protocol outlines a general strategy for the on-resin synthesis of a PROTAC, starting with the immobilization of an E3 ligase ligand.

Materials:

-

Rink Amide resin or other suitable solid support

-

E3 ligase ligand with a suitable functional group for immobilization (e.g., a carboxylic acid)

-

This compound

-

POI ligand with a suitable functional group for coupling (e.g., a carboxylic acid or amine)

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Base (e.g., DIPEA)

-

Solvents (DMF, DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

Procedure:

-

Immobilization of E3 Ligase Ligand:

-

Swell the Rink Amide resin in DMF.

-

Couple the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide (B1683931) with a carboxylic acid handle) to the resin using standard coupling conditions (e.g., HATU/DIPEA in DMF).

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of this compound Linker:

-

If the immobilized E3 ligase ligand has a free amine, proceed with coupling. If it has a protecting group, deprotect it accordingly.

-

Couple this compound to the immobilized E3 ligase ligand using a coupling agent such as HATU and a base like DIPEA in DMF.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection:

-

Remove the Fmoc group from the linker by treating the resin with 20% piperidine in DMF as described in the SPPS protocol.

-

Wash the resin thoroughly with DMF and DCM to expose the free amine of the linker.

-

-

Coupling of POI Ligand:

-

Couple the POI ligand (containing a carboxylic acid) to the free amine of the linker using a coupling agent (e.g., HATU/DIPEA in DMF).

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the PROTAC from the resin and remove any acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude PROTAC by adding cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold ether.

-

-

Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Navigating the Solubility of N-Fmoc-8-aminooctanoic Acid: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of N-Fmoc-8-aminooctanoic acid in common organic solvents, providing essential guidance for its application in research and drug development. This document addresses the current landscape of available solubility data and furnishes a detailed protocol for its empirical determination.

Introduction

This compound (Fmoc-8-Ado-OH) is a widely utilized building block in solid-phase peptide synthesis (SPPS) and related chemical methodologies. Its long aliphatic chain provides a flexible spacer in peptide and protein modifications, as well as in the construction of PROTACs and other complex molecular architectures. A critical parameter for the successful application of Fmoc-8-Ado-OH is its solubility in the organic solvents used for coupling reactions and other synthetic transformations. Inadequate dissolution can lead to incomplete reactions, reduced yields, and challenging purifications.

Qualitative Solubility Profile

This compound is generally characterized as a white solid that is soluble in a range of common organic solvents, particularly polar aprotic solvents favored in peptide synthesis.[1] The presence of the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group significantly influences its solubility profile compared to its unprotected parent compound, 8-aminooctanoic acid. While 8-aminooctanoic acid is zwitterionic with limited solubility in many organic solvents, the Fmoc-protected derivative exhibits enhanced solubility in less polar environments.[2]

The following table summarizes the qualitative solubility of this compound in several organic solvents based on available data sheets and general knowledge of Fmoc-protected amino acids.

| Solvent | Common Abbreviation | Polarity | Qualitative Solubility |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Soluble[1] |

| Dichloromethane | DCM | Polar Aprotic | Soluble[1] |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Expected to be Soluble |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Expected to be Soluble |

| Tetrahydrofuran | THF | Polar Aprotic | Expected to be Soluble |

| Methanol | MeOH | Polar Protic | Likely Soluble |

| Ethanol | EtOH | Polar Protic | Likely Soluble |

Note: "Expected to be Soluble" is based on the general solubility characteristics of Fmoc-protected amino acids in these solvents.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, empirical determination of solubility is essential. The following protocol outlines a reliable method for quantifying the solubility of this compound in a given organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (anhydrous, high-purity grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Several small, sealable glass vials (e.g., 2-4 mL) with PTFE-lined caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.2 µm, compatible with the chosen solvent)

-

Syringes

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The exact amount should be more than what is expected to dissolve.

-

Record the initial mass of the compound added.

-

Pipette a known volume of the chosen solvent into the vial.

-

Seal the vial tightly.

-

Vortex the vial for 1-2 minutes to create a suspension.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered, saturated solution into a clean, pre-weighed vial.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

-

-

Chromatographic or Spectroscopic Analysis (Primary Method):

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent using calibrated volumetric flasks and pipettes. A significant dilution factor will likely be necessary.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Data Analysis and Calculation:

-

From Gravimetric Analysis:

-

Calculate the solubility in g/L using the formula: Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))

-

-

From Chromatographic or Spectroscopic Analysis:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The result will be the solubility, typically expressed in mol/L (M) or mg/mL.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry. While quantitative data is not widely published, this guide provides researchers with a solid foundation based on qualitative observations and a detailed protocol for empirical determination. By following the outlined procedures, scientists and drug development professionals can obtain the precise solubility data required for their specific applications, ensuring the reliability and reproducibility of their synthetic endeavors.

References

N-Fmoc-8-aminooctanoic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Fmoc-8-aminooctanoic acid, a critical building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in peptide synthesis, and its role in the construction of advanced therapeutic and diagnostic agents.

Core Chemical and Physical Properties

This compound is a widely utilized linker in solid-phase peptide synthesis (SPPS). Its eight-carbon chain provides a flexible spacer, enabling the synthesis of complex peptides, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).

| Property | Value |

| CAS Number | 126631-93-4 |

| Molecular Formula | C23H27NO4 |

| Molecular Weight | 381.47 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically ≥98% (HPLC) |

| Storage Temperature | 2-8°C |

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a versatile linker molecule in Fmoc-based solid-phase peptide synthesis.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine allows for its sequential addition to a growing peptide chain under basic conditions, a milder alternative to Boc chemistry.[2] Its bifunctional nature, with a carboxylic acid at one end and a protected amine at the other, makes it an ideal component for introducing spacing between a peptide sequence and another molecule, such as a drug, a label, or a targeting moiety.[3]

Experimental Protocol: Incorporation of this compound in SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support resin.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

N-Fmoc-protected amino acids

-

This compound

-

Coupling Reagents: HCTU, HATU, or HBTU/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

-

Resin Swelling: The Fmoc-Rink Amide MBHA resin is swelled in DMF for 30 minutes in a synthesis vessel.[1]

-

Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to the resin and agitated. This step is repeated to ensure complete removal of the Fmoc group. The resin is then washed thoroughly with DMF and DCM.[1]

-

Amino Acid Coupling: The desired Fmoc-protected amino acid (or this compound) is dissolved in DMF with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA). This activated solution is added to the resin and agitated for 1-2 hours at room temperature. The resin is subsequently washed with DMF and DCM.[1]

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the desired peptide sequence.[1]

-

Final Fmoc Deprotection: After the final amino acid is coupled, a final deprotection step is performed.[1]

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treating the resin with a cleavage cocktail.[1]

Role in Advanced Therapeutics and Diagnostics

The incorporation of this compound as a linker is pivotal in the development of sophisticated biomolecules that can interact with specific biological pathways.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the ubiquitin-proteasome system.[4] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker, for which 8-aminooctanoic acid is a suitable candidate.[5]

The mechanism involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[6] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells.[3] They consist of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic drug, and a linker that connects them. The 8-aminooctanoic acid chain can serve as part of this linker.

The ADC binds to the target antigen on the cancer cell surface and is internalized, typically via endocytosis. Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death.

Modulation of Signaling Pathways

Peptides and peptidomimetics synthesized using an 8-aminooctanoic acid linker can be designed to interact with specific cellular receptors and modulate their downstream signaling pathways. For example, a cyclic peptide incorporating this linker was designed to inhibit the interaction between Thrombospondin-1 (TSP1) and the CD36 receptor. This disruption effectively blocks the TGF-β/Smad3 signaling pathway, which is implicated in intestinal fibrosis.[7]

Conclusion

This compound is a fundamental tool in modern chemical biology and drug discovery. Its properties as a flexible linker enable the synthesis of a diverse range of molecules, from simple peptides to complex therapeutic constructs like PROTACs and ADCs. Understanding its chemistry and applications is essential for researchers aiming to develop next-generation diagnostics and therapeutics that can precisely target and modulate biological pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and discovery of novel cyclic peptides as TSP1-CD36 interaction inhibitors for intestinal fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of N-Fmoc-8-aminooctanoic Acid as a Linker in Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-8-aminooctanoic acid is a bifunctional linker molecule that has carved a significant niche in the field of chemical synthesis, particularly in the construction of complex biomolecules and therapeutic agents. Its structure, featuring an eight-carbon aliphatic chain, provides a desirable balance of flexibility and hydrophobicity.[1][2] One terminus is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS), while the other end presents a reactive carboxylic acid.[3][4] This configuration allows for its controlled and sequential incorporation into growing molecular chains.

This technical guide provides a comprehensive overview of the role of this compound as a linker, with a focus on its applications in peptide synthesis, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). We will delve into detailed experimental protocols, present available quantitative data, and illustrate key workflows to provide a practical resource for laboratory professionals.

Core Applications and Physicochemical Impact

This compound serves as a versatile spacer arm to connect different molecular entities, such as peptides, cytotoxic drugs, or targeting ligands.[3] The length and flexibility of the eight-carbon chain can be tailored to modulate the conformational properties and pharmacokinetic profiles of the final constructs.[2] Its aliphatic nature imparts a degree of hydrophobicity, which can influence properties like cell permeability and interaction with biological membranes.[1]

In the realm of peptide synthesis , the incorporation of 8-aminooctanoic acid can control ring size in cyclic peptides, influence conformation, and enhance metabolic stability.[2] For antibody-drug conjugates (ADCs) , the linker is a critical component that influences the stability of the conjugate in circulation and the efficiency of payload release at the target site.[5][6][7] In the rapidly evolving field of PROTACs , the linker's composition and length are paramount for inducing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which is essential for effective protein degradation.[8][]

Quantitative Data Summary

While extensive comparative studies on the coupling efficiency of this compound are not widely published, its performance is generally considered reliable with standard coupling reagents.[3] The following tables summarize available quantitative data related to this linker and its applications.

| Property | Value | Source |

| Molecular Weight | 381.47 g/mol | BroadPharm |

| Purity (Commercial) | ≥98.0% (HPLC) | Sigma-Aldrich |

| Melting Point | 118-119 °C | LookChem |

| Storage Temperature | 2-8°C | BroadPharm |

| A brief, descriptive caption directly below the generated diagram (Within 100 characters). |

Table 2: Biodistribution of a 99mTc-labeled Peptide Incorporating an 8-Aminooctanoic Acid (Aoc) Linker in Melanoma-Bearing Mice (2 hours post-injection) [2]

| Organ | % Injected Dose per Gram (%ID/g) |

| Blood | 0.35 ± 0.08 |

| Heart | 0.21 ± 0.05 |

| Lungs | 0.69 ± 0.15 |

| Liver | 0.98 ± 0.21 |

| Spleen | 0.18 ± 0.04 |

| Kidneys | 6.78 ± 1.25 |

| Stomach | 0.15 ± 0.03 |

| Intestines | 0.45 ± 0.11 |

| Muscle | 0.19 ± 0.06 |

| Bone | 0.42 ± 0.09 |

| Melanoma Tumor | 22.3 ± 1.72 |

| A brief, descriptive caption directly below the generated diagram (Within 100 characters). |

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound in solid-phase peptide synthesis. These protocols are based on established methods and can be adapted for specific research needs.[3]

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with rapid reaction times.[3]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (3 equivalents)

-

HATU (2.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[3]

-

-

Activation and Coupling:

-

Monitoring and Washing:

-

Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test indicates complete coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Protocol 2: Coupling of this compound using HBTU

This is a reliable and cost-effective method for routine coupling.[3]

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound (3 equivalents)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIPEA (6 equivalents)

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 as described in Protocol 1.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF.

-

Add DIPEA to the activation mixture and agitate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-120 minutes at room temperature.[3]

-

-

Monitoring and Washing: Follow step 4 as described in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes where this compound is utilized.

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

A brief, descriptive caption directly below the generated diagram (Within 100 characters).

Conclusion

This compound is a valuable and versatile tool in the synthesis of complex molecules for research and therapeutic development. Its well-defined bifunctional nature, combined with the predictable reactivity of the Fmoc protecting group, allows for its seamless integration into established synthetic workflows like SPPS. The aliphatic chain provides a flexible spacer that can be strategically employed to optimize the properties of peptides, ADCs, and PROTACs. While more extensive quantitative data comparing its performance to other linkers would be beneficial, the provided protocols offer a solid foundation for its successful application in the laboratory. As the demand for sophisticated bioconjugates and targeted therapeutics continues to grow, the strategic use of linkers like this compound will remain a key element in the design and synthesis of next-generation molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc-8-amino-3,6-dioxaoctanoic Acid PEGylation Crosslinker - Creative Biolabs [creative-biolabs.com]

- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption is attributed to its unique chemical properties, primarily its base-lability, which allows for a mild and orthogonal approach to peptide chain elongation.[3] This technical guide provides a comprehensive overview of the Fmoc protecting group, including its chemical properties, detailed experimental protocols for its use, and quantitative data to support the optimization of peptide synthesis strategies.

The Chemistry of the Fmoc Group: Structure and Properties

The Fmoc group consists of a planar fluorene (B118485) ring system attached to a methoxycarbonyl moiety.[2][4] This structure imparts several key properties that are advantageous for peptide synthesis:

-

Base-Lability: The defining feature of the Fmoc group is its susceptibility to cleavage under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[2][5] This allows for the selective deprotection of the α-amino group of the growing peptide chain without affecting acid-labile side-chain protecting groups.[1]

-

Acid Stability: The Fmoc group is highly stable to acidic conditions, which is crucial for the orthogonality required in SPPS where side-chain protecting groups are often removed with strong acids like trifluoroacetic acid (TFA).[3][6]

-

UV Absorbance: The fluorenyl moiety exhibits strong UV absorbance at approximately 300 nm, enabling real-time monitoring of the deprotection step during automated peptide synthesis.[1][2]

These properties make the Fmoc strategy a robust and versatile method for the synthesis of a wide range of peptides, including those with sensitive amino acid residues.[3]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-based SPPS is a cyclical process that involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.[7] The fundamental steps of the cycle are deprotection, washing, and coupling.

The Core SPPS Workflow

The iterative nature of Fmoc-SPPS allows for the efficient and controlled assembly of peptide chains. The general workflow is as follows:

-

Resin Swelling: The solid support resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to ensure optimal accessibility of the reactive sites.[8]

-

Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide using a solution of a weak base, most commonly 20% piperidine in DMF.[1]

-

Washing: The resin is thoroughly washed with a solvent like DMF to remove the deprotection reagent and the dibenzofulvene-piperidine adduct byproduct.[8]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.[2] This cycle is repeated until the desired peptide sequence is assembled.

Key Mechanisms: Protection and Deprotection

The success of Fmoc-based SPPS hinges on the precise and efficient execution of the protection and deprotection steps.

Fmoc Protection of Amino Acids

Fmoc-protected amino acids are synthesized by reacting a free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[1] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed elimination reaction (E1cB mechanism).[9] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring.[10] This is followed by a β-elimination that releases the free amine, carbon dioxide, and dibenzofulvene.[11] The dibenzofulvene is then trapped by the excess amine to form a stable adduct.[10]

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc deprotection and the stability of the protecting group are critical for achieving high peptide purity and yield.

| Parameter | Condition | Value | Significance |

| Fmoc Deprotection Half-life | 20% Piperidine in DMF | ~6 seconds | Demonstrates the rapid and efficient removal of the Fmoc group under standard conditions.[12] |

| Fmoc Removal Completion | 5% Piperidine in DMF | >99% after 3 minutes | Indicates that lower concentrations of piperidine can also be effective for complete deprotection.[13] |

| Fmoc Removal with 2% Piperidine | 3 minutes | 87.9% | Shows that lower concentrations require longer reaction times for complete removal.[13] |

| Fmoc-Cys Coupling Conversion | 18 hours | >99.9% | Illustrates the high efficiency of the coupling reaction following Fmoc deprotection.[14] |

| Fmoc Stability | Acidic Conditions (TFA) | Highly Stable | A key feature enabling orthogonality with acid-labile side-chain protecting groups.[6] |

Experimental Protocols

Detailed and optimized protocols are essential for successful Fmoc-based SPPS.

Protocol for Fmoc Protection of an Amino Acid

This protocol describes a general procedure for the N-Fmoc protection of an amino acid using Fmoc-OSu.

Materials:

-

Amino acid

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

10% aqueous citric acid

Procedure:

-

Dissolve the amino acid in a 10% solution of sodium bicarbonate in water.

-

Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution while stirring at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to a pH of 2-3 with 10% aqueous citric acid to precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol for a Manual Fmoc-SPPS Cycle

This protocol outlines the steps for a single cycle of amino acid addition in manual Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

20% (v/v) piperidine in DMF

-

DMF

-

Dichloromethane (DCM)

-

Fmoc-protected amino acid

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin for 3 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the deprotection solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene adduct.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it in DMF with the coupling reagents and DIPEA.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

-

The resin is now ready for the next deprotection cycle or for final cleavage if the synthesis is complete.

-

Protocol for Cleavage and Global Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-bound resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

-

Cold diethyl ether

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.[7]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether several times.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The Fmoc protecting group has become an indispensable tool in the field of peptide synthesis. Its unique combination of base-lability and acid-stability provides the necessary orthogonality for the efficient and reliable synthesis of complex peptides.[1] A thorough understanding of the underlying chemical principles, coupled with optimized experimental protocols, enables researchers and drug development professionals to harness the full potential of Fmoc chemistry for the advancement of science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fmoc: Fluorenylmethyloxycarbonyl Protection - Peptide Port [peptideport.com]

- 5. genscript.com [genscript.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. connectsci.au [connectsci.au]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

N-Fmoc-8-aminooctanoic Acid: A Versatile Linker in Modern Biotechnology and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-8-aminooctanoic acid is a bifunctional molecule that has emerged as a critical building block in the fields of biotechnology and pharmaceutical sciences. Comprising an eight-carbon aliphatic chain, it is functionalized with a carboxylic acid at one terminus and a 9-fluorenylmethyloxycarbonyl (Fmoc) protected amine at the other. This unique structure imparts a desirable combination of flexibility and lipophilicity, making it an ideal linker for a variety of applications, including solid-phase peptide synthesis (SPPS), the development of peptide-drug conjugates (PDCs), Proteolysis Targeting Chimeras (PROTACs), and the surface modification of biomaterials. The Fmoc protecting group is base-labile, allowing for selective deprotection under mild conditions, a cornerstone of modern peptide chemistry.[1][2][3] This guide provides a comprehensive overview of the applications, experimental protocols, and physicochemical properties of this compound.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its utility as a linker. The eight-carbon chain provides a significant degree of spatial separation between conjugated moieties, which can be crucial for maintaining the biological activity of each component.[4]

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₇NO₄ | [5] |

| Molecular Weight | 381.465 g/mol | [5] |

| Appearance | White solid | [1][2] |

| Solubility | Soluble in DMF, DCM | [2] |

| Storage Conditions | 2-8°C, protected from light and moisture | [1][6] |

| Boiling Point | 597.7 ± 33.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 315.3 ± 25.4 °C | [5] |

Core Applications in Biotechnology

Linker in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a linker or spacer in SPPS. Its incorporation into a peptide sequence can modulate the conformational properties and pharmacokinetic profile of the final peptide. The flexible aliphatic chain can influence ring size in cyclic peptides and enhance overall lipophilicity, which may improve cell permeability.[4]

Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs)

In the realm of targeted drug delivery, this compound serves as a linker to connect a targeting peptide or antibody to a cytotoxic payload.[7][8] The linker's stability in circulation and its cleavage characteristics at the target site are critical for the efficacy and safety of the conjugate. The length of the 8-aminooctanoic acid chain can be tailored to optimize the drug-to-antibody ratio (DAR) and the release of the active drug.[9][10]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by recruiting an E3 ubiquitin ligase.[11][12] this compound is frequently employed as a component of the linker that connects the target-binding ligand to the E3 ligase-binding moiety. The length and composition of this linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[13][14]

Surface Modification of Biomaterials

The surface properties of biomaterials play a pivotal role in their interaction with biological systems. This compound can be used to functionalize the surface of biomaterials, thereby improving their biocompatibility and providing sites for the attachment of bioactive molecules.

Experimental Protocols

Detailed methodologies for the incorporation of this compound are crucial for successful synthesis. Below are protocols for its use in manual solid-phase peptide synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a linear peptide on a solid support using Fmoc chemistry, incorporating this compound.

Materials:

-

Fmoc-Rink Amide resin

-

N-Fmoc-protected amino acids

-

This compound

-

Coupling reagents: HATU, HBTU, or DIC/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solutions: DMF, DCM

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.[15][16]

-

Fmoc Deprotection:

-

Amino Acid Coupling (for standard amino acids and this compound):

-

In a separate vessel, dissolve the Fmoc-protected amino acid or this compound (3 equivalents) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.[17]

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[17]

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours at room temperature. For this compound, a coupling time of 30-60 minutes with HATU is often sufficient.[17]

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).[16]

-

Repeat: Repeat steps 2-4 for each amino acid in the sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[18]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

-

Protocol 2: Purification and Characterization

Materials:

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Solvents: Acetonitrile (ACN) and water with 0.1% TFA

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

-

Purify the peptide by RP-HPLC using a gradient of ACN in water (both containing 0.1% TFA).[4]

-

Collect fractions containing the desired peptide.

-

-

Characterization:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Determine the molecular weight of the purified peptide using mass spectrometry to confirm the incorporation of the 8-aminooctanoic acid linker.[4]

-

Peptide concentration can be determined by UV absorbance at 280 nm if aromatic residues are present, or by a colorimetric assay such as the BCA assay.[4][20]

-

Visualizing Workflows and Structures

To better illustrate the role of this compound, the following diagrams, generated using the DOT language, depict key processes.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound [chembk.com]

- 3. This compound | 126631-93-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc-8-Aoc-OH | CAS#:126631-93-4 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. "Peptide–Drug Conjugates with Different Linkers for Cancer Therapy" by Mona Alas, Azam Saghaeidehkordi et al. [digitalcommons.chapman.edu]

- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Peptide Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 15. wernerlab.weebly.com [wernerlab.weebly.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. benchchem.com [benchchem.com]

- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 19. chemistry.du.ac.in [chemistry.du.ac.in]

- 20. itqb.unl.pt [itqb.unl.pt]

Introduction to solid-phase peptide synthesis (SPPS) with Fmoc chemistry

An In-Depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS) with Fmoc Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient chemical synthesis of peptides.[1][2][3] The development of SPPS by Bruce Merrifield, which earned him the Nobel Prize, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support.[4][5] This approach simplifies the purification process, as reagents and byproducts can be easily washed away while the peptide remains attached to the solid phase.[2][5]

Among the different SPPS strategies, the Fluorenylmethyloxycarbonyl (Fmoc) chemistry is the most widely used methodology in both academic research and industrial manufacturing.[3][6][7] This is largely due to its use of a base-labile Nα-protecting group (Fmoc) and acid-labile side-chain protecting groups, an orthogonal protection scheme that allows for milder reaction conditions compared to the harsher acid treatments required in Boc-chemistry.[3][8][9] This guide provides a comprehensive overview of the core principles, experimental protocols, and key considerations for performing Fmoc-SPPS.

Core Principles of Fmoc-SPPS

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain attached to a solid support.[6][7] The fundamental principle lies in the use of the Fmoc group to temporarily protect the α-amino group of the incoming amino acid.[1][10] The side chains of amino acids with reactive functionalities are protected by acid-labile groups, which remain intact until the final cleavage step.[8][9]

The synthesis cycle consists of three main steps:

-

Fmoc Deprotection: The removal of the Fmoc group from the N-terminus of the resin-bound peptide to expose a free amine.

-

Amino Acid Coupling: The activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the free amine on the peptide chain, forming a new peptide bond.

-

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[6]

Key Components of Fmoc-SPPS

-

Solid Support (Resin): The synthesis is carried out on an insoluble polymeric support, typically polystyrene beads. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[1][11] Common resins include Wang resin for C-terminal acids and Rink Amide resin for C-terminal amides.[1][11] The resin must swell in the reaction solvent to ensure the accessibility of reactive sites.[6][11]

-

Linkers: A linker is a chemical moiety that connects the first amino acid to the resin. The linker's chemistry determines the conditions required for the final cleavage of the peptide from the support.[12][13]

-

Protecting Groups:

-

Nα-Fmoc Group: This base-labile group protects the N-terminus of the amino acid during the coupling reaction and is removed at the beginning of each cycle.[1][10]

-

Side-Chain Protecting Groups: These are typically acid-labile groups (e.g., tBu, Boc, Trt) that protect reactive side chains of amino acids throughout the synthesis and are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[8][9]

-

The Fmoc-SPPS Workflow

The entire process of Fmoc-SPPS can be visualized as a series of cyclical operations, starting with the loading of the first amino acid onto the resin and culminating in the cleavage and purification of the final peptide.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. academic.oup.com [academic.oup.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. peptide.com [peptide.com]

- 5. biomatik.com [biomatik.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. genscript.com [genscript.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. bachem.com [bachem.com]

- 13. youtube.com [youtube.com]

N-Fmoc-8-aminooctanoic Acid: A Core Component in PROTAC Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the protein of interest (POI) ligand to the E3 ligase ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, alkyl chains have emerged as a versatile and widely employed option. This technical guide focuses on N-Fmoc-8-aminooctanoic acid, a key building block for constructing 8-carbon alkyl linkers in PROTACs, providing a comprehensive overview of its properties, synthesis, and application in PROTAC development, along with detailed experimental protocols.

The Role of this compound in PROTAC Linker Design

This compound serves as a bifunctional linker precursor. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for selective deprotection and subsequent conjugation to either the POI ligand or the E3 ligase ligand. The carboxylic acid moiety provides a reactive handle for amide bond formation with the other binding partner. The 8-carbon alkyl chain offers a balance of flexibility and defined length, which is crucial for the optimal formation of the ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.

The length of the alkyl linker is a critical determinant of a PROTAC's degradation efficiency. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might not effectively bring the POI and E3 ligase into close proximity for efficient ubiquitin transfer. The 8-carbon chain of this compound provides a specific length that has been successfully utilized in the development of potent PROTACs.

Physicochemical Properties

The physicochemical properties of the linker contribute significantly to the overall characteristics of the PROTAC, including its solubility, cell permeability, and metabolic stability.

Table 1: Physicochemical Properties of this compound and Related PROTAC Components

| Property | This compound | General Properties of Alkyl Linker PROTACs |

| Molecular Formula | C23H27NO4[1] | Variable, but generally higher molecular weight (>800 Da)[2] |

| Molecular Weight | 381.47 g/mol [1][3] | Often fall into the "beyond Rule of Five" (bRo5) chemical space[4] |

| Appearance | White solid[5] | Typically solids |

| Solubility | Soluble in organic solvents such as DMF and DCM[5] | Generally have low aqueous solubility but can be improved with polar modifications. Hydrophobic linkers can enhance cell permeability.[6] |

| Melting Point | 118-119 °C[1] | Variable |

| Storage Temperature | 2-8°C[1] | Typically stored at low temperatures, often -20°C for long-term stability. |

| Key Structural Features | Fmoc-protected amine, carboxylic acid, 8-carbon alkyl chain[7] | Flexible due to the alkyl chain, which can adopt multiple conformations. This flexibility can be advantageous for ternary complex formation but may also come with an entropic penalty.[8][9] The hydrophobicity of the alkyl chain can impact solubility and cell uptake.[6] |

Quantitative Data on PROTACs with an 8-Carbon Alkyl Linker

The following table summarizes the degradation performance of a notable PROTAC, GP262, which incorporates a C8 alkyl linker to dually target PI3K and mTOR.

Table 2: Degradation Performance of GP262 in MDA-MB-231 cells

| Target Protein | DC50 (nM) | Dmax (%) | Reference |

| p110α (PI3K) | 227.4 | 71.3 | [5] |

| p110γ (PI3K) | 42.23 | 88.6 | [5] |

| mTOR | 45.4 | 74.9 | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for key experiments to evaluate its biological activity.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for synthesizing a PROTAC by sequentially coupling the E3 ligase ligand, the this compound linker, and the POI ligand. This example assumes the use of a pomalidomide-based CRBN ligand and a hypothetical POI ligand with a free amine.

Materials:

-

Pomalidomide

-

This compound

-

POI ligand with a free amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Silica (B1680970) gel for column chromatography

-

RP-HPLC for purification

Step 1: Synthesis of Pomalidomide-Linker Intermediate

-

Coupling of Pomalidomide and this compound:

-

Dissolve this compound (1.2 eq) and HATU (1.2 eq) in DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

-

Add Pomalidomide (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Fmoc-protected pomalidomide-linker.

-

Step 2: Fmoc Deprotection

-

Removal of the Fmoc group:

-

Dissolve the Fmoc-protected pomalidomide-linker from Step 1 in a 20% solution of piperidine in DMF.[10][11]

-

Stir the mixture at room temperature for 30 minutes.[11]

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF.

-

The resulting crude product containing the free amine can be used in the next step without further purification.

-

Step 3: Coupling of POI Ligand

-

Amide bond formation with the POI ligand:

-

Dissolve the deprotected pomalidomide-linker from Step 2 and the POI ligand (containing a carboxylic acid, 1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

-

Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, work up the reaction as described in Step 1.

-

Purify the final PROTAC product by RP-HPLC.

-

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[1][12]

Materials:

-

Cell line expressing the POI

-

PROTAC stock solution in DMSO

-

Cell culture medium and supplements

-

6-well plates

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[1]

-

-

Cell Lysis and Protein Quantification:

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations of all samples.

-

Add Laemmli sample buffer and boil the samples.[1]

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

-

Protein Transfer and Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.[1]

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify band intensities to determine the extent of protein degradation.

-

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

-

Purified E1 activating enzyme

-

Purified E2 conjugating enzyme

-

Purified E3 ligase complex (e.g., CRL4-CRBN)

-

Purified POI

-

Ubiquitin

-

ATP

-

10X Ubiquitination Buffer

-

PROTAC stock solution in DMSO

-

SDS-PAGE gels

-

Western blot reagents (as in Protocol 2)

-

Primary antibody against the POI

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing E1, E2, E3 ligase, POI, ubiquitin, and ATP in 1X ubiquitination buffer.

-

Add the PROTAC at the desired concentration. Include a vehicle control (DMSO).

-

Set up control reactions, such as omitting E1, E3, or the PROTAC, to confirm dependency.

-

-

Incubation:

-

Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples.

-

Separate the reaction products by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the proteins to a membrane.

-

Probe the membrane with a primary antibody against the POI.

-

A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.

-

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. precisepeg.com [precisepeg.com]

- 6. This compound | 126631-93-4 [chemicalbook.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Strategic Integration of N-Fmoc-8-aminooctanoic Acid in Antibody-Drug Conjugate Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the stability, efficacy, and overall therapeutic index of the ADC. This technical guide delves into the use of N-Fmoc-8-aminooctanoic acid, a hydrophobic alkyl linker, in the intricate landscape of ADC research and development. While direct, comprehensive studies on ADCs featuring this specific linker are not extensively published, this guide will provide a detailed framework for its application, drawing upon established principles of ADC synthesis, characterization, and the known properties of alkyl linkers.

This compound: A Profile

This compound is a bifunctional linker characterized by an eight-carbon alkyl chain, providing a defined spatial separation between the antibody and the cytotoxic payload. The terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and the carboxylic acid at the other end allow for sequential, controlled conjugation reactions.

Key Physicochemical Properties:

| Property | Value | Implication in ADCs |

| Molecular Formula | C23H27NO4 | - |

| Molecular Weight | 381.46 g/mol | Contributes to the overall mass of the drug-linker construct. |

| Structure | Fmoc-NH-(CH2)7-COOH | Provides a flexible, non-cleavable alkyl chain. |

| Hydrophobicity | High | Can influence ADC aggregation, drug-to-antibody ratio (DAR), and pharmacokinetic properties.[1][2] |

The hydrophobicity of the C8 alkyl chain is a critical consideration. While it can facilitate passage through cell membranes, it may also promote aggregation of the ADC, potentially leading to faster clearance from circulation and reduced efficacy.[1][2] Careful optimization of the drug-to-antibody ratio (DAR) is therefore crucial when employing hydrophobic linkers.[1]

Synthesis of a Drug-Linker Construct with this compound

The synthesis of a drug-linker moiety using this compound typically involves a multi-step process, often utilizing solid-phase peptide synthesis (SPPS) for a controlled and efficient workflow. This section outlines a general protocol for attaching a payload to the linker.

Experimental Protocol: Payload Conjugation to this compound

This protocol details the synthesis of a hypothetical drug-linker where a payload containing a primary amine is coupled to the carboxylic acid terminus of this compound.

Materials:

-

This compound

-

Amine-containing cytotoxic payload (e.g., a derivative of Auristatin or Maytansine)

-

Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

-

Solid-phase synthesis resin (e.g., 2-Chlorotrityl chloride resin)

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

-

Ether (cold, for precipitation)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer for characterization

Procedure:

-

Resin Loading: The carboxylic acid of this compound is first attached to a solid support resin.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the amine terminus of the linker using a 20% piperidine solution in DMF.

-

Payload Coupling: The amine-containing cytotoxic payload is then coupled to the newly exposed amine of the linker using a suitable coupling agent.

-

Cleavage from Resin: The drug-linker construct is cleaved from the solid support using a cleavage cocktail.

-

Purification: The crude drug-linker is purified using preparative HPLC.

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Synthesis of a drug-linker construct.

Antibody-Drug Conjugate (ADC) Preparation and Characterization

Once the drug-linker construct is synthesized and purified, the next crucial step is its conjugation to the monoclonal antibody.

Experimental Protocol: ADC Conjugation

This protocol outlines a typical procedure for conjugating a drug-linker (with an activated carboxylic acid) to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Drug-linker with an activated ester (e.g., NHS ester)

-

Organic co-solvent (e.g., DMSO)

-

Size-exclusion chromatography (SEC) column for purification

-

Hydrophobic Interaction Chromatography (HIC) system for DAR determination

-

Mass Spectrometer for intact mass analysis

Procedure:

-

Drug-Linker Activation: The carboxylic acid of the drug-linker is activated, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.

-

Conjugation Reaction: The activated drug-linker is added to the antibody solution. The reaction is typically performed at a controlled pH and temperature.

-

Purification: The resulting ADC is purified using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.

-

Characterization: The purified ADC is thoroughly characterized to determine key quality attributes.

General workflow for ADC preparation and characterization.

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

| Parameter | Analytical Technique(s) | Typical Expected Outcome for a Hydrophobic Linker |